N-benzyl-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide
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Overview
Description
N-benzyl-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide is a complex organic compound characterized by its triazoloquinazoline core structure. This compound is of interest in various scientific fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide typically involves multiple steps, starting with the formation of the triazoloquinazoline core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The benzyl group is then introduced via a nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Types of Reactions:
Reduction: Reduction reactions can be employed to modify the compound's functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like benzyl chloride and bases such as sodium hydride (NaH) are typically employed.
Major Products Formed:
Oxidation products might include carboxylic acids or ketones.
Reduction products could be alcohols or amines.
Substitution reactions would yield benzylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazoloquinazoline core is particularly useful in the development of new pharmaceuticals and materials.
Biology: Biologically, N-benzyl-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide has shown potential as a bioactive molecule. It may interact with various biological targets, influencing cellular processes and pathways.
Medicine: In medicine, this compound could be explored for its therapeutic properties. Its structural complexity and potential biological activity make it a candidate for drug development, particularly in areas such as cancer treatment or infectious diseases.
Industry: In industry, the compound's unique properties might be harnessed for the development of new materials or chemical processes. Its stability and reactivity could be advantageous in various applications.
Mechanism of Action
The mechanism by which N-benzyl-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The exact pathways and molecular interactions would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
N-benzyl-3-(3-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
Pyrazolo[3,4-d]pyrimidine derivatives
Indole derivatives
Uniqueness: N-benzyl-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide stands out due to its specific structural features, such as the presence of the benzyl group and the triazoloquinazoline core. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-benzyl-2-(5-oxotriazolo[1,5-a]quinazolin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c24-16(19-10-13-6-2-1-3-7-13)12-22-17-11-20-21-23(17)15-9-5-4-8-14(15)18(22)25/h1-9,11H,10,12H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTNDPQYMFEHEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C3=CN=NN3C4=CC=CC=C4C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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